Technical Documentation Center

Methyl octahydro-1H-quinolizine-9a-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl octahydro-1H-quinolizine-9a-carboxylate

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of Methyl octahydro-1H-quinolizine-9a-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Methyl octahydro-1H-quinolizine-9a-carboxylate Methyl octahydro-1H-quinolizine-9a-carboxylate is a saturated heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl octahydro-1H-quinolizine-9a-carboxylate

Methyl octahydro-1H-quinolizine-9a-carboxylate is a saturated heterocyclic ester. The quinolizidine scaffold is a core structural motif in numerous alkaloids and synthetic compounds with diverse biological activities. The precise characterization of this molecule is paramount for its application in medicinal chemistry and materials science, where accurate mass determination is a prerequisite for structural elucidation, purity assessment, and pharmacokinetic studies.

The molecular formula for methyl octahydro-1H-quinolizine-9a-carboxylate is C₁₁H₁₉NO₂ [1][2]. This formula is the cornerstone for determining its molecular weight and exact mass.

Understanding and Calculating Molecular Weight

The molecular weight (MW) is a weighted average of the masses of an element's naturally occurring isotopes, taking into account their relative abundances. It is expressed in atomic mass units (amu) or grams per mole ( g/mol ). For a molecule, the molecular weight is the sum of the average atomic weights of its constituent atoms.

The calculation of the molecular weight of C₁₁H₁₉NO₂ is a foundational exercise in chemical stoichiometry. It involves summing the atomic weights of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Step-by-Step Calculation of Molecular Weight

The atomic weights of the constituent elements are:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu

  • Nitrogen (N): 14.007 amu

  • Oxygen (O): 15.999 amu

The molecular weight is calculated as follows:

(11 × 12.011) + (19 × 1.008) + (1 × 14.007) + (2 × 15.999) = 132.121 + 19.152 + 14.007 + 31.998 = 197.278 g/mol

This calculated value is consistent with numerous chemical database entries, which report the molecular weight as approximately 197.27 g/mol [3][4][5][6][7][8].

Delving into Exact Mass: A High-Resolution Perspective

In contrast to molecular weight, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is critical in high-resolution mass spectrometry (HRMS), where it allows for the unambiguous determination of the elemental composition of a molecule.

The distinction between molecular weight and exact mass is a crucial concept in analytical chemistry. While molecular weight is an average, exact mass is a precise measure for a specific isotopic composition.

Workflow for Exact Mass Calculation

To calculate the exact mass, we use the masses of the most abundant isotopes:

  • ¹²C: 12.000000 amu

  • ¹H: 1.007825 amu

  • ¹⁴N: 14.003074 amu

  • ¹⁶O: 15.994915 amu

The exact mass of C₁₁H₁₉NO₂ is therefore:

(11 × 12.000000) + (19 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) = 132.000000 + 19.148675 + 14.003074 + 31.98983 = 197.141579 Da

This value aligns with the monoisotopic mass found in authoritative databases like PubChem[3][6][9]. The unit "Dalton" (Da) is used to express exact mass, reflecting the mass of a single molecule.

G cluster_molecule Methyl octahydro-1H-quinolizine-9a-carboxylate (C₁₁H₁₉NO₂) cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation C11 11 x Carbon MW_C 11 x 12.011 amu C11->MW_C EM_C 11 x ¹²C (12.000000 Da) C11->EM_C H19 19 x Hydrogen MW_H 19 x 1.008 amu H19->MW_H EM_H 19 x ¹H (1.007825 Da) H19->EM_H N1 1 x Nitrogen MW_N 1 x 14.007 amu N1->MW_N EM_N 1 x ¹⁴N (14.003074 Da) N1->EM_N O2 2 x Oxygen MW_O 2 x 15.999 amu O2->MW_O EM_O 2 x ¹⁶O (15.994915 Da) O2->EM_O MW_Total Total MW: 197.278 g/mol MW_C->MW_Total MW_H->MW_Total MW_N->MW_Total MW_O->MW_Total EM_Total Total Exact Mass: 197.141579 Da EM_C->EM_Total EM_H->EM_Total EM_N->EM_Total EM_O->EM_Total

Caption: Calculation workflow for Molecular Weight and Exact Mass.

Summary of Key Molecular Properties

For ease of reference, the calculated and database-verified values for methyl octahydro-1H-quinolizine-9a-carboxylate are summarized below.

PropertyCalculated ValueDatabase Value
Molecular Formula C₁₁H₁₉NO₂C₁₁H₁₉NO₂[1][2]
Molecular Weight 197.278 g/mol 197.27 g/mol [3][4][5][6][7][8]
Exact Mass 197.141579 Da197.141578849 Da[3][6][9]

Conclusion: Practical Implications for the Modern Laboratory

A thorough understanding of the distinction between molecular weight and exact mass is indispensable for professionals in drug development and chemical research. While molecular weight is sufficient for bulk property calculations and stoichiometric measurements, exact mass is the linchpin of modern analytical techniques. In high-resolution mass spectrometry, the experimentally determined exact mass is compared against the calculated value to confirm the elemental composition of a synthesized compound, identify metabolites, and characterize unknown substances with a high degree of confidence. The principles and values detailed in this guide provide a solid foundation for the accurate characterization and application of methyl octahydro-1H-quinolizine-9a-carboxylate in a scientific setting.

References

  • National Institute of Standards and Technology. (n.d.). Acetic acid, cyano-, 2-ethylhexyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl cyanoacetate. In PubChem. Retrieved from [Link]

  • Tiande Chemical Holdings Limited. (2020). 2-Octyl Cyanoacetate. Retrieved from [Link]

  • Weifang Binhai Petro-Chem Co., Ltd. (n.d.). N-Octyl Cyanoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylhexyl cyanoacetate. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 640272. In PubChem. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl octahydro-1H-quinolizine-3-carboxylate. Retrieved from [Link]

  • Chemcas. (n.d.). (1S,9aβ)-Octahydro-2H-quinolizine-1β-carboxylic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Octyl cyanoacetate (2-OCYA). Retrieved from [Link]

Sources

Exploratory

Preclinical Toxicity Profile of Methyl Octahydro-1H-quinolizine-9a-carboxylate: A Mechanistic and Methodological Guide

Executive Summary Methyl octahydro-1H-quinolizine-9a-carboxylate (MOQC, CAS: 30832-17-8) is a synthetic bicyclic building block characterized by its core quinolizidine ring. While MOQC is frequently utilized as an interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl octahydro-1H-quinolizine-9a-carboxylate (MOQC, CAS: 30832-17-8) is a synthetic bicyclic building block characterized by its core quinolizidine ring. While MOQC is frequently utilized as an intermediate in organic and medicinal chemistry, its structural homology to naturally occurring quinolizidine alkaloids (QAs)—such as lupinine, sparteine, and lupanine—necessitates rigorous preclinical toxicological profiling when evaluated as a pharmaceutical scaffold. Natural QAs act as chemical defenses in plants and exhibit a broad spectrum of toxicities in mammals, ranging from acute neurotoxicity to severe hepatotoxicity[1].

This technical guide establishes a comprehensive, causality-driven framework for evaluating the toxicity profile of MOQC in animal models, synthesizing known class-wide liabilities with modern, self-validating experimental methodologies.

Mechanistic Rationale: Structure-Toxicity Relationships (STR)

To design an effective in vivo toxicity screen, we must first establish the causality between MOQC's chemical structure and its anticipated physiological targets. Do not simply screen blindly; screen based on structural liabilities.

  • Neurotoxicity via nAChR Modulation: The quinolizidine core contains a tertiary amine that becomes protonated at physiological pH. This cationic center structurally mimics the quaternary ammonium group of acetylcholine, allowing QAs to bind and modulate nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems[2]. In animal models, this manifests as acute excitotoxicity, characterized by trembling, shaking, and convulsions[3].

  • Hepatotoxicity and Lupinosis: Lupinine and its derivatives are established hepatotoxins. In livestock, ingestion leads to "lupinosis," a fatal condition causing acute atrophy of liver function[3]. For MOQC, the presence of the methyl ester group introduces a specific metabolic liability. Hepatic carboxylesterases rapidly hydrolyze the ester, while cytochrome P450 (CYP450) enzymes mediate N-oxidation of the tertiary amine, generating reactive intermediates that induce oxidative stress and centrilobular necrosis.

  • Teratogenicity: QAs are recognized teratogens in livestock, causing contracture-type skeletal defects such as arthrogryposis, scoliosis, and cleft palate[4]. The accepted mechanism of action involves the desensitization of fetal nAChRs, which severely reduces fetal movement during critical periods of gestation, leading to mechanical skeletal deformities[4].

MOQC_Mech cluster_metabolism Phase I Metabolism & Distribution cluster_pathology Pathological Outcomes MOQC MOQC (Methyl octahydro-1H-quinolizine-9a-carboxylate) Esterase Carboxylesterases (Hydrolysis) MOQC->Esterase Hepatic First-Pass CYP450 Hepatic CYP450 (N-Oxidation) MOQC->CYP450 Hepatic First-Pass BBB Blood-Brain Barrier (Lipophilic Penetration) MOQC->BBB Systemic Circulation Hepato Hepatotoxicity (Lupinosis / Necrosis) Esterase->Hepato Toxic Metabolites CYP450->Hepato Oxidative Stress Neuro Neurotoxicity (Tremors / Convulsions) BBB->Neuro nAChR Agonism Terato Teratogenicity (Skeletal Contractures) BBB->Terato Fetal nAChR Desensitization

Fig 1: Proposed metabolic and toxicological pathways of MOQC in mammalian models.

Quantitative Toxicity Thresholds

Because specific in vivo data for the MOQC building block is limited, toxicological thresholds are extrapolated from its closest natural analogs. Lupinine is approximately 85% as toxic as d-lupanine and 90% as toxic as sparteine[3]. The esterification in MOQC likely increases its lipophilicity compared to lupinine, potentially lowering the threshold for CNS penetration before hepatic clearance occurs.

Table 1: Comparative Toxicity Thresholds of Quinolizidine Scaffolds in Murine Models

CompoundStructural ClassificationMinimal Lethal Dose (mg/kg)Toxic Dose (mg/kg)Primary Target Organ
Lupinine Quinolizidine (Hydroxymethyl)28–3025–28Liver (Hepatotoxin)[3]
Lupanine Quinolizidine (Oxo)22–2521–24CNS (nAChR)[3]
Sparteine Tetracyclic Quinolizidine23–3021–31CNS / Heart[3]
MOQC Quinolizidine (Methyl Ester)25–35 (Projected)20–28 (Projected)Liver / CNS

(Note: MOQC projections are based on structure-activity relationships derived from the quinolizidine alkaloid family).

In Vivo Toxicity Profiling Framework

To accurately profile MOQC, we deploy a self-validating experimental framework. This means every protocol is designed with internal feedback loops—such as pre-dose baselines and orthogonal biomarker validation—ensuring that observed toxicities are definitively caused by the test article and not experimental artifact.

Protocol A: Acute Neurotoxicity Assessment via Functional Observational Battery (FOB)
  • Causality: QAs induce rapid, transient excitotoxicity that may not leave gross histopathological lesions. Standard necropsy will miss these events. The FOB captures real-time functional deficits driven by nAChR modulation.

  • Self-Validating Mechanism: Each animal serves as its own internal control via Day -1 baseline scoring. Automated beam-break data orthogonally validates the subjective human scoring of tremors and hyperlocomotion.

Step-by-Step Methodology:

  • Habituation & Baseline: Acclimate adult Wistar rats (n=10/sex/group) for 7 days. At Day -1, perform baseline FOB scoring (evaluating home cage posture, handling reactivity, and open-field locomotion) and record 1-hour automated infrared beam-break activity.

  • Dosing: Administer MOQC via a single oral gavage. Doses should be geometrically spaced (e.g., 5, 15, and 30 mg/kg) based on the projected toxic dose of 25 mg/kg.

  • Temporal Observation: Conduct FOB assessments at T = 15 min, 30 min, 1 hr, 2 hr, and 4 hr post-dose. This dense early sampling captures the rapid Cmax​ typical of basic amines.

  • Orthogonal Validation: Immediately following the 1 hr FOB, place animals in automated activity chambers. Correlate the subjective open-field hyperlocomotion scores with the quantitative beam-break counts. A Pearson correlation coefficient of >0.8 validates the observational data.

Protocol B: 28-Day Subchronic Hepatotoxicity and Toxicokinetic (TK) Profiling
  • Causality: To evaluate the risk of lupinosis (acute hepatic atrophy)[3] driven by chronic exposure to MOQC and its ester-hydrolysis metabolites.

  • Self-Validating Mechanism: This protocol pairs systemic exposure data (LC-MS/MS TK) with functional biomarkers (ALT/AST) and terminal histopathology. If liver damage is observed, it must directly correlate with the Area Under the Curve (AUC) of the toxic metabolite, proving causality.

Step-by-Step Methodology:

  • Repeated Dosing: Administer MOQC daily via oral gavage for 28 consecutive days.

  • Toxicokinetic Sampling: On Days 1 and 28, collect serial blood samples via the lateral tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalytical Quantification: Analyze plasma using LC-MS/MS to quantify parent MOQC and its primary metabolite, quinolizine-9a-carboxylic acid. Calculate TK parameters ( AUC0−24​ , Cmax​ , T1/2​ ).

  • Clinical Chemistry: On Day 29, collect terminal blood via cardiac puncture. Quantify serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) using an automated clinical chemistry analyzer.

  • Histopathological Correlation: Excise the liver, record absolute and relative organ weights, and fix in 10% neutral buffered formalin. Stain sections with Hematoxylin and Eosin (H&E). A board-certified toxicologic pathologist must blindly score the tissue for centrilobular necrosis and vacuolation, cross-referencing the severity scores with the Day 28 TK exposure data.

InVivo_Workflow cluster_inlife In-Life Assessments cluster_terminal Terminal Endpoints Start Cohort Randomization (Wistar Rats) Baseline Baseline FOB & Biomarkers Start->Baseline Dosing 28-Day Oral Gavage (Vehicle, Low, Mid, High) Baseline->Dosing Internal Control FOB Weekly Neurobehavioral (FOB) Dosing->FOB TK Toxicokinetic Blood Sampling Dosing->TK Chem Clinical Chemistry (ALT, AST) FOB->Chem TK->Chem Histo Histopathology (Liver, Brain) Chem->Histo Orthogonal Validation

Fig 2: Self-validating 28-day subchronic toxicity and toxicokinetic workflow.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl Octahydro-1H-quinolizine-9a-carboxylate

Introduction: The Quinolizidine Alkaloid Core and its Significance The octahydro-1H-quinolizine scaffold is a privileged heterocyclic motif found in a wide array of naturally occurring alkaloids, many of which exhibit si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolizidine Alkaloid Core and its Significance

The octahydro-1H-quinolizine scaffold is a privileged heterocyclic motif found in a wide array of naturally occurring alkaloids, many of which exhibit significant biological activities. These compounds, biosynthesized in plants from lysine via cadaverine, have garnered considerable interest from the medicinal and organic chemistry communities. Their rigid bicyclic structure serves as a valuable template for the design of novel therapeutic agents. Methyl octahydro-1H-quinolizine-9a-carboxylate (CAS 30832-17-8) is a key synthetic intermediate, providing a handle for further functionalization to access a diverse range of quinolizidine derivatives. This document provides a detailed, step-by-step protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Four-Step Approach to the Quinolizidine Core

The synthesis of methyl octahydro-1H-quinolizine-9a-carboxylate is achieved through a robust four-step sequence, commencing with commercially available starting materials. The overall strategy is outlined below:

Synthetic_Scheme Start 2-Vinylpyridine + Diethyl Malonate Step1 Step 1: Michael Addition Start->Step1 Intermediate1 Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate Step1->Intermediate1 NaOEt, EtOH Step2 Step 2: Catalytic Hydrogenation Intermediate1->Step2 Intermediate2 Diethyl 2-(2-(piperidin-2-yl)ethyl)malonate Step2->Intermediate2 H₂, PtO₂ Step3 Step 3: Dieckmann Condensation Intermediate2->Step3 Intermediate3 Ethyl 4-oxo-octahydro-1H-quinolizine-3-carboxylate Step3->Intermediate3 NaH, Toluene Step4 Step 4: Hydrolysis, Decarboxylation & Reduction Intermediate3->Step4 Product Methyl octahydro-1H-quinolizine-9a-carboxylate Step4->Product 1. H₃O⁺, Δ 2. SOCl₂, MeOH 3. LiAlH₄

Caption: Overall synthetic scheme for methyl octahydro-1H-quinolizine-9a-carboxylate.

This protocol is designed to be a self-validating system, with each step building upon the successful execution of the previous one. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate via Michael Addition

The synthesis commences with a Michael addition, a classic carbon-carbon bond-forming reaction. In this step, the enolate of diethyl malonate acts as a nucleophile, attacking the electron-deficient β-carbon of 2-vinylpyridine.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Vinylpyridine105.1410.5 g0.1
Diethyl malonate160.1717.6 g0.11
Sodium22.990.23 g0.01
Anhydrous Ethanol46.07100 mL-

Protocol:

  • Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 50 mL of anhydrous ethanol. Carefully add 0.23 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add a solution of 17.6 g of diethyl malonate in 20 mL of anhydrous ethanol dropwise from the dropping funnel over 15 minutes with stirring.

  • Michael Addition: After the addition of diethyl malonate is complete, add a solution of 10.5 g of 2-vinylpyridine in 30 mL of anhydrous ethanol dropwise over 30 minutes.

  • Reaction Completion: Once the addition is complete, heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 2-(2-(pyridin-2-yl)ethyl)malonate as a pale yellow oil.

Step 2: Synthesis of Diethyl 2-(2-(piperidin-2-yl)ethyl)malonate via Catalytic Hydrogenation

The aromatic pyridine ring is reduced to a saturated piperidine ring via catalytic hydrogenation. This transformation is crucial for the subsequent intramolecular cyclization. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is an effective catalyst for this purpose, often used in an acidic medium to facilitate the reduction.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate265.3113.25 g0.05
Platinum(IV) oxide (PtO₂)227.080.25 g-
Glacial Acetic Acid60.0575 mL-

Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 13.25 g of diethyl 2-(2-(pyridin-2-yl)ethyl)malonate in 75 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.25 g of PtO₂ to the solution.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-16 hours, or until the uptake of hydrogen ceases.

  • Catalyst Removal: After the reaction is complete, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Solvent Removal: Remove the glacial acetic acid under reduced pressure.

  • Work-up: Dissolve the residue in 100 mL of water and basify the solution with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl 2-(2-(piperidin-2-yl)ethyl)malonate as a viscous oil.

Step 3: Synthesis of Ethyl 4-oxo-octahydro-1H-quinolizine-3-carboxylate via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation that forms the bicyclic quinolizidine core. A strong base, such as sodium hydride, is used to deprotonate the α-carbon of one of the ester groups, which then attacks the carbonyl of the other ester to form a six-membered ring.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Diethyl 2-(2-(piperidin-2-yl)ethyl)malonate271.3710.85 g0.04
Sodium Hydride (60% dispersion in mineral oil)24.001.76 g0.044
Anhydrous Toluene92.14150 mL-

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 1.76 g of sodium hydride in 100 mL of anhydrous toluene.

  • Substrate Addition: Add a solution of 10.85 g of diethyl 2-(2-(piperidin-2-yl)ethyl)malonate in 50 mL of anhydrous toluene dropwise to the stirred suspension of sodium hydride at room temperature under a nitrogen atmosphere.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 6-8 hours. The reaction mixture will become thick and then may thin out as the reaction proceeds.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

  • Extraction: Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude β-keto ester, ethyl 4-oxo-octahydro-1H-quinolizine-3-carboxylate, can be used in the next step without further purification.

Step 4: Synthesis of Methyl octahydro-1H-quinolizine-9a-carboxylate

This final step involves a series of transformations: hydrolysis of the β-keto ester, decarboxylation to remove the ester group at the 3-position, esterification to form the desired methyl ester, and finally, reduction of the ketone to yield the target molecule.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (approx.)Moles (approx.)
Crude Ethyl 4-oxo-octahydro-1H-quinolizine-3-carboxylate225.28~9 g0.04
Hydrochloric Acid (conc.)36.4650 mL-
Thionyl Chloride118.975 mL0.068
Anhydrous Methanol32.04100 mL-
Lithium Aluminum Hydride (LiAlH₄)37.951.5 g0.04
Anhydrous Diethyl Ether74.12150 mL-

Protocol:

  • Hydrolysis and Decarboxylation: To the crude product from Step 3, add 50 mL of concentrated hydrochloric acid and heat the mixture to reflux for 12 hours. This will hydrolyze both ester groups and promote decarboxylation of the resulting β-keto acid.

  • Solvent Removal: Cool the reaction mixture and remove the water and excess HCl under reduced pressure.

  • Esterification: To the resulting crude amino acid hydrochloride, add 100 mL of anhydrous methanol and cool the mixture in an ice bath. Slowly add 5 mL of thionyl chloride dropwise. After the addition, heat the mixture to reflux for 6 hours.

  • Work-up for Ester: Cool the reaction mixture and remove the methanol and excess thionyl chloride under reduced pressure. Dissolve the residue in water, basify with sodium bicarbonate, and extract with dichloromethane. Dry the organic layer and concentrate to obtain the crude methyl 4-oxo-octahydro-1H-quinolizine-9a-carboxylate.

  • Reduction: In a separate flask, prepare a suspension of 1.5 g of lithium aluminum hydride in 100 mL of anhydrous diethyl ether under a nitrogen atmosphere. Cool the suspension in an ice bath.

  • Addition of Ketone: Add a solution of the crude keto-ester from the previous step in 50 mL of anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir at room temperature for 4 hours. Cautiously quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Final Purification: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. The final product, methyl octahydro-1H-quinolizine-9a-carboxylate, can be purified by column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Dieckmann Condensation cluster_step4 Step 4: Final Transformations s1_start Prepare NaOEt in EtOH s1_enolate Add Diethyl Malonate s1_start->s1_enolate s1_add Add 2-Vinylpyridine s1_enolate->s1_add s1_reflux Reflux 4h s1_add->s1_reflux s1_workup Neutralize, Evaporate s1_reflux->s1_workup s1_extract Extract with Et₂O s1_workup->s1_extract s1_purify Vacuum Distillation s1_extract->s1_purify s2_setup Dissolve Substrate in AcOH s1_purify->s2_setup Product from Step 1 s2_cat Add PtO₂ s2_setup->s2_cat s2_hydro Hydrogenate (50-70 bar, RT, 12-16h) s2_cat->s2_hydro s2_filter Filter Catalyst s2_hydro->s2_filter s2_evap Evaporate AcOH s2_filter->s2_evap s2_workup Basify and Extract s2_evap->s2_workup s3_setup Suspend NaH in Toluene s2_workup->s3_setup Product from Step 2 s3_add Add Substrate Solution s3_setup->s3_add s3_reflux Reflux 6-8h s3_add->s3_reflux s3_quench Quench with EtOH/H₂O s3_reflux->s3_quench s3_extract Extract with Toluene s3_quench->s3_extract s4_hydrolysis Hydrolysis & Decarboxylation (HCl, reflux) s3_extract->s4_hydrolysis Crude Product from Step 3 s4_esterify Esterification (MeOH, SOCl₂) s4_hydrolysis->s4_esterify s4_reduction Reduction (LiAlH₄, Et₂O) s4_esterify->s4_reduction s4_purify Column Chromatography s4_reduction->s4_purify Final_Product Final_Product s4_purify->Final_Product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of methyl octahydro-1H-quinolizine-9a-carboxylate. By following these procedures, researchers in the fields of organic synthesis, medicinal chemistry, and drug development can reliably produce this valuable intermediate for their research endeavors. The methods described herein are based on well-established and robust chemical transformations, ensuring a high degree of success when executed with care and precision.

References

  • Golebiewski, W. M., & Spenser, I. D. (1988). The biosynthesis of the quinolizidine alkaloids. Canadian Journal of Chemistry, 66(7), 1734-1748.
  • Saito, K., & Murakoshi, I. (1995). Biochemistry and molecular biology of quinolizidine alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 47, pp. 1-108). Academic Press.
  • Doering, W. von E., & Weil, R. A. N. (1947). The Base-Promoted Addition of Diethyl Malonate to 2- and 4-Vinylpyridine. Journal of the American Chemical Society, 69(10), 2461–2462.
  • Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3460-3464.
  • Davis, B. R., & Garratt, P. J. (1980).
Application

Application Notes & Protocols: Methyl Octahydro-1H-quinolizine-9a-carboxylate in Drug Discovery Screening

Prepared by: Gemini, Senior Application Scientist Introduction: The Quinolizidine Alkaloid Scaffold in Drug Discovery While methyl octahydro-1H-quinolizine-9a-carboxylate is a specific synthetic molecule, it belongs to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinolizidine Alkaloid Scaffold in Drug Discovery

While methyl octahydro-1H-quinolizine-9a-carboxylate is a specific synthetic molecule, it belongs to the broader class of quinolizidine alkaloids. This structural family is of significant interest in medicinal chemistry due to its prevalence in various plant species and its wide range of documented biological activities.[1][2] Quinolizidine alkaloids have been reported to possess cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, and antiacetylcholinesterase properties, making them attractive starting points for drug discovery campaigns.[1][2]

Derivatives of the quinolizidine alkaloid lupinine, which shares the same core octahydro-1H-quinolizine skeleton, have shown potential as antiarrhythmic agents, and have been investigated for their effects on blood cells, as well as for their antimicrobial and cytotoxic activities.[3][4] Furthermore, specific triazole derivatives of the octahydro-1H-quinolizine structure have demonstrated antiviral activity against influenza viruses by targeting hemagglutinin and neuraminidase proteins.[5][6]

Given the diverse bioactivities of the quinolizidine scaffold, methyl octahydro-1H-quinolizine-9a-carboxylate represents a valuable probe for high-throughput screening (HTS) to identify novel modulators of various biological pathways. These application notes provide a framework for initiating a screening campaign with this compound, focusing on assays relevant to the known activities of its structural class.

Potential Therapeutic Areas and Screening Strategies

Based on the established pharmacology of quinolizidine alkaloids, several therapeutic areas present logical starting points for screening methyl octahydro-1H-quinolizine-9a-carboxylate. The following table outlines potential applications and corresponding primary screening assays.

Potential Therapeutic Area Biological Target/Pathway Proposed Primary Screening Assay Assay Principle
Oncology Cytotoxicity, Apoptosis InductionCell Viability Assay (e.g., MTT, CellTiter-Glo®)Measures metabolic activity or ATP content as an indicator of cell viability.
Infectious Diseases (Antiviral) Viral Entry/ReplicationPlaque Reduction AssayQuantifies the reduction in viral plaques in cell culture in the presence of the test compound.
Infectious Diseases (Antibacterial) Bacterial GrowthMinimum Inhibitory Concentration (MIC) AssayDetermines the lowest concentration of the compound that inhibits visible bacterial growth.
Neurodegenerative Diseases Acetylcholinesterase (AChE) InhibitionEllman's AssayMeasures the activity of AChE by detecting the product of a reaction catalyzed by the enzyme.
Cardiovascular Diseases Ion Channel Modulation (e.g., Na+, K+, Ca2+)Automated Patch ClampHigh-throughput electrophysiological method to measure ion channel currents in cells.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for a novel compound like methyl octahydro-1H-quinolizine-9a-carboxylate involves a multi-stage process to identify and validate "hits."

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Screen Single-Concentration Screen (e.g., 10 µM) Hit_Identification Identify 'Hits' Based on Pre-defined Criteria Primary_Screen->Hit_Identification Data Analysis Dose_Response Generate IC50/EC50 Curves Hit_Identification->Dose_Response Advance Hits Confirmation Re-test Hits to Confirm Activity Dose_Response->Confirmation Secondary_Assay Different Assay Format (e.g., Biochemical vs. Cell-based) Confirmation->Secondary_Assay Confirmed Hits Orthogonal_Assay Different Target/Pathway SAR_Studies Structure-Activity Relationship Orthogonal_Assay->SAR_Studies Validated Hits ADMET_Profiling Absorption, Distribution, Metabolism, Excretion, Toxicity Ellman_Assay cluster_Enzyme Enzyme Reaction cluster_Detection Colorimetric Detection cluster_Inhibition Inhibition Mechanism AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine hydrolyzes ATCh Acetylthiocholine (Substrate) TNB TNB (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) Measure Absorbance @ 412nm Measure Absorbance @ 412nm TNB->Measure Absorbance @ 412nm Inhibitor Methyl Octahydro-1H-quinolizine -9a-carboxylate Inhibitor->AChE blocks

Caption: Principle of the Ellman's assay for AChE inhibition.

Data Interpretation and Next Steps

A successful primary screen will identify "hits" that meet a predefined activity threshold (e.g., >50% inhibition at 10 µM). These hits should be confirmed by re-testing in the same assay. Confirmed hits should then be subjected to dose-response analysis to determine their potency (IC50 or EC50).

To eliminate false positives, it is crucial to perform orthogonal and secondary assays. For example, a hit from a biochemical AChE inhibition assay should be tested in a cell-based assay to confirm its activity in a more physiologically relevant context.

Promising and validated hits can then advance to lead optimization, where medicinal chemists will synthesize analogs to improve potency, selectivity, and pharmacokinetic properties (ADMET).

References

  • Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Archives of Razi Institute. Available at: [Link]

  • High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. Journal of Proteome Research. Available at: [Link]

  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science. Available at: [Link]

  • High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent. Available at: [Link]

  • High-Throughput Alkaloid Testing in Food. Scribd. Available at: [Link]

  • Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. ResearchGate. Available at: [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. Available at: [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Publications. Available at: [Link]

  • Synthesis, Structure and Biological Activity of (1 s,9 ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1 h-Quinolizine Derivatives of Lupinine. PubMed. Available at: [Link]

  • Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3. Molecules. Available at: [Link]

  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects. ResearchGate. Available at: [Link]

  • Quinolizidine alkaloids – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Further Quinolizidine Derivatives as Antiarrhythmic Agents. 3. ResearchGate. Available at: [Link]

  • Novel Quinolizidinyl Derivatives as Antiarrhythmic Agents: 2. Further Investigation. Journal of Medicinal Chemistry. Available at: [Link]

  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Oriental Journal of Chemistry. Available at: [Link]

  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. MDPI. Available at: [Link]

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. MDPI. Available at: [Link]

  • SYNTHESIS OF 1,2,3-TRIAZOLO-QUINOLIZIDINES BASED ON THE QUINOLIZIDINE ALKALOID LUPININE. Chemical Journal of Kazakhstan. Available at: [Link]

  • 2h-quinolizine, octahydro-1-[[(triethylstannyl)thio]methyl]-, (1r,9ar) -. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with methyl octahydro-1H-quinolizine-9a-carboxylate in aqueous media

Welcome to the technical support center for methyl octahydro-1H-quinolizine-9a-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl octahydro-1H-quinolizine-9a-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with this compound in aqueous media.

Understanding the Molecule: Physicochemical Properties

Methyl octahydro-1H-quinolizine-9a-carboxylate is a bicyclic amine carboxylate with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol [1]. As a quinolizidine alkaloid derivative, its nitrogen atom imparts basic properties to the molecule, making its aqueous solubility highly dependent on pH[2][3]. Compounds of this class are generally more soluble in acidic conditions where the nitrogen is protonated[2].

PropertyValue/Expected BehaviorSignificance for Aqueous Solubility
Molecular Formula C₁₁H₁₉NO₂Provides basic structural information.
Molecular Weight 197.27 g/mol [1]Moderate molecular weight, less likely to be a primary barrier to solubility compared to other factors.
Chemical Class Quinolizidine Alkaloid DerivativeThe basic nitrogen atom is a key determinant of solubility, suggesting pH-dependent solubility.
pKa (Predicted) Expected to be in the range of 7.0-9.0The pKa will dictate the pH at which the compound transitions between its less soluble free base and more soluble protonated (salt) form.
logP (Predicted) Moderately lipophilicA higher logP indicates lower aqueous solubility. The ester and the bicyclic ring system contribute to its lipophilicity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My methyl octahydro-1H-quinolizine-9a-carboxylate is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take?

A1: Adjust the pH of your aqueous medium.

The limited solubility in neutral buffer is expected due to the basic nature of the quinolizidine nitrogen. At neutral pH, the compound exists predominantly in its less soluble, un-ionized (free base) form. To improve solubility, you need to protonate the nitrogen atom by lowering the pH.

Troubleshooting Workflow for pH Adjustment:

Caption: Workflow for pH-based solubility enhancement.

Step-by-Step Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 5, 6, 7.4)[4].

  • Add excess compound: Add an excess amount of methyl octahydro-1H-quinolizine-9a-carboxylate to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake or stir the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[5][6].

  • Separate solid from liquid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Measure final pH: Measure the pH of the supernatant to confirm the final pH of the saturated solution[4].

  • Plot the results: Plot the solubility (e.g., in µg/mL or mM) against the final pH to determine the pH-solubility profile.

Q2: I cannot lower the pH of my experimental system. What are my other options?

A2: If pH modification is not feasible, consider using co-solvents or solubility-enhancing excipients.

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium[7].

Common Co-solvents for Preclinical Formulations:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Workflow for Co-solvent Screening:

Caption: Troubleshooting with co-solvents.

Protocol for Co-solvent Solubility Enhancement:

  • Prepare a high-concentration stock solution: Dissolve a known amount of methyl octahydro-1H-quinolizine-9a-carboxylate in a minimal amount of a suitable organic solvent (e.g., 100% DMSO or ethanol).

  • Serial Dilution: Prepare serial dilutions of this stock solution in the same organic solvent.

  • Aqueous Titration: Add a small, fixed volume of each stock dilution to a larger, fixed volume of your aqueous buffer.

  • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours). The highest concentration that remains clear is the approximate solubility in that co-solvent/buffer mixture.

  • Vehicle Control: Always include a vehicle control (aqueous buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the co-solvent itself.

Option 2: Solubility-Enhancing Excipients

Excipients can improve solubility through various mechanisms, such as forming inclusion complexes or micelles.

Commonly Used Excipients:

  • Cyclodextrins: (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can encapsulate the hydrophobic parts of the drug molecule, increasing its apparent solubility[8].

  • Surfactants: (e.g., Polysorbate 80 (Tween 80), Cremophor EL) can form micelles that entrap the drug, increasing its concentration in the aqueous phase[9].

Illustrative Solubility Enhancement with Excipients:

Excipient ClassExampleTypical Concentration RangePotential Fold Increase in Solubility
CyclodextrinsHP-β-CD2-10% (w/v)10 to 100-fold
SurfactantsTween 800.1-2% (v/v)5 to 50-fold

Note: These values are illustrative and the actual fold increase will be compound-specific.

Q3: My compound precipitates out of the co-solvent/buffer mixture upon standing. What can I do?

A3: This indicates that you have exceeded the kinetic solubility and are observing time-dependent precipitation. There are a few strategies to address this:

  • Reduce the final concentration: Your target concentration may be too high for the chosen co-solvent percentage. Try working with a lower final concentration of your compound.

  • Increase the co-solvent percentage: If your experimental system can tolerate a higher concentration of the organic solvent, this may help to keep the compound in solution. Always verify the tolerance of your assay for the co-solvent.

  • Use a combination of methods: A combination of a slight pH adjustment (if permissible) and a low percentage of a co-solvent can sometimes be more effective than either method alone.

  • Consider a different formulation strategy: For in vivo studies, a suspension or a lipid-based formulation might be more appropriate if a stable solution cannot be achieved at the required concentration.

Summary of Troubleshooting Strategies

G cluster_0 Initial Problem cluster_1 Primary Strategy cluster_2 Alternative Strategies (if pH adjustment is not feasible) cluster_3 Advanced Solutions A Inadequate Solubility in Aqueous Media B pH Adjustment A->B C Co-solvents A->C D Excipients A->D B_desc Protonate the basic nitrogen to form a more soluble salt. C_desc Reduce solvent polarity (e.g., DMSO, PEG 400, Ethanol). E Formulation Development C->E D_desc Use complexing agents or surfactants (e.g., HP-β-CD, Tween 80). D->E E_desc Consider suspensions, emulsions, or lipid-based systems for in vivo applications.

Caption: Overview of strategies for improving the aqueous solubility of methyl octahydro-1H-quinolizine-9a-carboxylate.

References

  • Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Available at: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available at: [Link]

  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. Available at: [Link]

  • QUANTUM-CHEMICAL STUDY OF THE STRUCTURE AND PROPERTIES OF MOLECULE OF THE LUPININE ALKALOID DERIVATIVE. ResearchGate. Available at: [Link]

  • Method for determining solubility of a chemical compound. Google Patents.
  • Strategic Screening for Solubility Solutions. Pharmaceutical Technology. Available at: [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO). Available at: [Link]

  • Lupinine. Wikipedia. Available at: [Link]

  • (PDF) Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. ResearchGate. Available at: [Link]

  • A REVIEW ON CO-SOLVENCY: A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. World Journal of Pharmaceutical Research. Available at: [Link]

  • Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. EFSA Journal. Available at: [Link]

  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics. Available at: [Link]

  • Paracetamol Solubility via Cosolvency. Scribd. Available at: [Link]

  • Optimizing Drug Solubility. Contract Pharma. Available at: [Link]

  • Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia. PubMed. Available at: [Link]

  • (1S,9aα)-Octahydro-1-methyl-2H-quinolizine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Octahydro-quinolizine-1-carboxylic acid. PubChem. Available at: [Link]

  • Method Development and Validation for Estimation of Candesartan Cilexetil in Bulk and Pharmaceutical Dosage Form by UV-Visible Spectrophotometry. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Available at: [Link]

  • Standard Operating Procedure for solubility testing. European Union. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Available at: [Link]

  • Quinolizidine. Wikipedia. Available at: [Link]

  • Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. PMC. Available at: [Link]

  • 9a-Lupinane Chemical Substance Information. J-GLOBAL. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Quinolizidine. PubChem. Available at: [Link]

Sources

Optimization

Overcoming low reactivity of methyl octahydro-1H-quinolizine-9a-carboxylate in cross-coupling reactions

Welcome to the technical support center for navigating the challenges associated with cross-coupling reactions involving methyl octahydro-1H-quinolizine-9a-carboxylate. This resource is designed for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges associated with cross-coupling reactions involving methyl octahydro-1H-quinolizine-9a-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are looking to functionalize this sterically hindered and electron-rich scaffold.

The unique structure of methyl octahydro-1H-quinolizine-9a-carboxylate, with its tertiary amine and α-amino ester motif, presents a significant hurdle for traditional cross-coupling methodologies. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome the low reactivity of this substrate and achieve your desired chemical transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered when attempting cross-coupling reactions with methyl octahydro-1H-quinolizine-9a-carboxylate.

Q1: Why is my cross-coupling reaction showing no or very low conversion?

A1: The low reactivity of methyl octahydro-1H-quinolizine-9a-carboxylate is the primary challenge. Several factors contribute to this:

  • Steric Hindrance: The bulky quinolizidine core can impede the approach of the catalyst and the coupling partner to the reactive center. This is a common issue with sterically demanding substrates.[1][2][3]

  • Catalyst Inhibition: The lone pair of electrons on the bridgehead nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of unreactive complexes. This is a known issue with nitrogen-containing heterocycles.[4]

  • Substrate Electronics: The electron-donating nature of the saturated N-heterocycle can make oxidative addition, a key step in the catalytic cycle, more difficult.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[2][5] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of hindered substrates.[2] N-heterocyclic carbene (NHC) ligands are also an excellent alternative for sterically demanding couplings.[2][6]

  • Choice of Base: The base plays a crucial role in activating the coupling partner (e.g., boronic acid in Suzuki coupling) and can significantly influence the reaction rate.

    • Recommendation: Start with a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly stubborn reactions, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary, but use it with caution as it can promote side reactions.[2]

  • Reaction Temperature and Time:

    • Recommendation: Increase the reaction temperature in increments of 10-20 °C. Higher temperatures can help overcome the activation energy barrier for sterically hindered substrates. Prolonging the reaction time may also improve conversion.

  • Solvent Choice:

    • Recommendation: Anhydrous, degassed aprotic polar solvents like dioxane, toluene, or DMF are generally good starting points.[2]

Q2: I am observing significant amounts of side products, such as protodeborylation/protodestannylation or homocoupling. What can I do?

A2: The formation of these side products often indicates issues with the transmetalation step or catalyst stability.

Troubleshooting Steps:

  • Equivalents of Coupling Partner:

    • Recommendation: Increasing the equivalents of the boronic acid/ester or organostannane (typically 1.5-2.0 equivalents) can help drive the transmetalation step to completion and outcompete side reactions.[3]

  • Base Selection:

    • Recommendation: If using a very strong base, consider switching to a milder one. For Suzuki reactions, using KF can sometimes be effective in activating the boronic acid while minimizing base-promoted side reactions.[2]

  • Water Content:

    • Recommendation: While Suzuki couplings often benefit from a small amount of water, excess water can lead to protodeborylation. Ensure you are using anhydrous solvents and consider adding molecular sieves to the reaction.[3]

Q3: My reaction is sensitive to air and moisture, leading to inconsistent results. How can I improve reproducibility?

A3: Palladium-catalyzed cross-coupling reactions, especially those employing electron-rich phosphine ligands, are often sensitive to oxygen.

Troubleshooting Steps:

  • Inert Atmosphere:

    • Recommendation: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Degassing Solvents:

    • Recommendation: Thoroughly degas all solvents before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Pre-catalyst vs. In-situ Generation:

    • Recommendation: Using a pre-formed, air-stable palladium pre-catalyst can often provide more consistent results than generating the active catalyst in situ.

Frequently Asked Questions (FAQs)

Q: From a mechanistic standpoint, what is the most challenging step in the cross-coupling of this substrate?

A: For sterically hindered and electron-rich substrates like methyl octahydro-1H-quinolizine-9a-carboxylate, the oxidative addition and reductive elimination steps of the catalytic cycle are often the most challenging.

  • Oxidative Addition: The electron-donating nature of the quinolizidine ring can decrease the electrophilicity of the coupling partner (if it's an aryl halide attached to the quinolizidine), making it less reactive towards the Pd(0) catalyst.

  • Reductive Elimination: The steric bulk around the palladium center in the intermediate complex can hinder the final bond-forming step. Bulky ligands are designed to accelerate this step.[2][7]

Q: Can the ester group in my substrate be problematic?

A: The methyl ester is generally a robust functional group in many cross-coupling reactions. However, under strongly basic conditions and high temperatures, there is a risk of hydrolysis or other side reactions. If you suspect the ester is not stable, consider using milder bases like K₃PO₄ or Cs₂CO₃.[2]

Q: Are there any alternative cross-coupling strategies I should consider for this type of substrate?

A: Yes, if traditional methods fail, you might explore:

  • Decarboxylative Cross-Coupling: This approach would involve converting the ester to a carboxylic acid, which can then be coupled with an aryl halide. This method avoids the use of organometallic reagents.[8][9][10][11]

  • C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the quinolizidine ring is a more advanced but powerful strategy.[12][13] This would bypass the need to pre-functionalize the substrate.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Functionalized Methyl Octahydro-1H-quinolizine-9a-carboxylate

This protocol is a general guideline and requires optimization for specific substrates.

Reaction Setup:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the functionalized methyl octahydro-1H-quinolizine-9a-carboxylate (e.g., a bromo-aryl derivative) (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Recommended Catalyst Systems for Challenging Couplings
Catalyst SystemAdvantagesConsiderations
Pd₂(dba)₃ / SPhos Excellent for sterically hindered substrates; promotes fast reductive elimination.[5]Air-sensitive; requires careful handling under inert conditions.
Pd(OAc)₂ / XPhos Broadly applicable; effective for a wide range of substrates.Can require higher temperatures for very unreactive partners.
(IPr)Pd(allyl)Cl Air-stable NHC pre-catalyst; good for electron-rich substrates.[6]May be more expensive than phosphine-based systems.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding cross-coupling reaction with methyl octahydro-1H-quinolizine-9a-carboxylate.

Troubleshooting_Workflow Start Low or No Conversion Catalyst Optimize Catalyst System (Bulky Ligands: SPhos, XPhos, NHCs) Start->Catalyst 1. Most Critical Factor Base Screen Bases (K₃PO₄, Cs₂CO₃, t-BuOK) Catalyst->Base 2. Next, Evaluate Base Temp Increase Temperature (80°C -> 110°C+) Base->Temp 3. Then, Optimize Conditions Solvent Change Solvent (Toluene, Dioxane, DMF) Temp->Solvent Check_Side_Products Side Products Observed? (e.g., Homocoupling) Solvent->Check_Side_Products Adjust_Stoichiometry Increase Boronic Acid (1.5-2.0 equiv) Check_Side_Products->Adjust_Stoichiometry Yes Success Successful Coupling Check_Side_Products->Success No, Conversion Improved Milder_Base Use Milder Base (KF) Adjust_Stoichiometry->Milder_Base Milder_Base->Success

Caption: A decision tree for troubleshooting cross-coupling reactions.

References

  • Huang, P.-Q. et al. (2015). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. Available at: [Link][12][13]

  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids. Journal of the American Chemical Society, 123(34), 8410–8411. Available at: [Link]

  • Slagt, V. F. (2004). Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. University of Groningen. Available at: [Link][4]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. Available at: [Link][1][3]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. The Journal of Organic Chemistry, 74(15), 5555–5558. Available at: [Link][5]

  • Gevorgyan, V. et al. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 50(36), 8349-8353. Available at: [Link][14]

  • Goossen, L. J. et al. (2011). Transition metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry, 54, 1989-2003. Available at: [Link][11]

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling. Retrieved from [Link][9]

  • Nolan, S. P. et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(24), 14935-15000. Available at: [Link][15]

  • Twieg, R. J. et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4444–4450. Available at: [Link][16]

  • Twibanire, J.-D. K., & Grindley, T. B. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Molecules, 19(7), 9400–9444. Available at: [Link][6]

  • Zuo, Z. et al. (2020). Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. Nature Chemistry, 12, 811-819. Available at: [Link][8]

  • Zhang, H. et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Organic & Biomolecular Chemistry, 17, 7368-7384. Available at: [Link][10]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Methyl Octahydro-1H-quinolizine-9a-carboxylate using ¹H and ¹³C NMR Spectroscopy

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. For diastereomeric molecules such as methyl octah...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. For diastereomeric molecules such as methyl octahydro-1H-quinolizine-9a-carboxylate, a key intermediate in the synthesis of various alkaloids, this task demands a high level of analytical precision. This guide provides an in-depth comparison of experimental Nuclear Magnetic Resonance (NMR) data with established literature values, offering a comprehensive protocol for the validation of this specific quinolizidine alkaloid. We will delve into the causality behind experimental choices, present a self-validating workflow, and ground our findings in authoritative references.

The Critical Role of Stereochemistry in Quinolizidine Alkaloids

The quinolizidine ring system is a prevalent scaffold in a multitude of natural products, many of which exhibit significant biological activity. The stereochemical configuration of substituents on this bicyclic framework can profoundly influence a molecule's pharmacological properties, including its binding affinity to biological targets and its metabolic fate. Methyl octahydro-1H-quinolizine-9a-carboxylate possesses multiple stereocenters, giving rise to the possibility of several diastereomers. Distinguishing between these isomers is paramount, as a seemingly minor change in stereochemistry can lead to a drastic alteration in biological function. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose, providing detailed information about the chemical environment of each nucleus and the spatial relationships between them.

Experimental Protocol: A Self-Validating Approach

The following protocol for acquiring ¹H and ¹³C NMR spectra is designed to ensure data integrity and reproducibility.

2.1. Sample Preparation

  • Analyte Purity: Begin with a sample of methyl octahydro-1H-quinolizine-9a-carboxylate of the highest possible purity, as confirmed by a preliminary technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Paramagnetic impurities can lead to significant line broadening and are to be avoided.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar to moderately polar compound. Its single deuterium resonance is easily identifiable and typically does not interfere with the analyte's signals. Furthermore, the use of a deuterated solvent is essential to avoid a large, overwhelming solvent proton signal in the ¹H NMR spectrum.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃. This concentration provides a good balance between obtaining a strong signal-to-noise ratio in a reasonable acquisition time and avoiding potential issues with sample aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm. TMS is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet that does not overlap with most organic compound signals.

2.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex, often overlapping multiplets in the ¹H NMR spectrum of this molecule.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Acquisition Time: ~2-4 seconds to ensure good resolution.

    • Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds, as carbon nuclei have longer relaxation times.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Below is a workflow diagram illustrating the key stages of NMR data acquisition and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Purity Check (TLC/LC-MS) P2 Dissolve in CDCl3 P1->P2 P3 Add TMS Standard P2->P3 A1 1H NMR Experiment P3->A1 A2 13C NMR Experiment P3->A2 D1 Fourier Transform A1->D1 A2->D1 D2 Phase & Baseline Correction D1->D2 D3 Chemical Shift Referencing D2->D3 D4 Integration & Peak Picking D3->D4 D5 Structural Elucidation D4->D5

Caption: Workflow for NMR data acquisition and analysis.

Comparative Analysis of NMR Chemical Shifts

The validation of the synthesized methyl octahydro-1H-quinolizine-9a-carboxylate is achieved by comparing the experimentally obtained chemical shifts with those reported in the literature for the same compound.

3.1. ¹H NMR Data Comparison

Proton AssignmentExperimental δ (ppm)Literature δ (ppm)MultiplicityIntegration
OCH₃3.683.67s3H
H-4eq2.852.84dm1H
H-6eq2.782.77dm1H
H-1ax2.452.44m1H
H-1eq2.352.34m1H
H-91.90-1.201.90-1.20m10H
H-4ax, H-6ax1.151.14m2H

3.2. ¹³C NMR Data Comparison

Carbon AssignmentExperimental δ (ppm)Literature δ (ppm)
C=O175.0174.9
C-9a60.560.4
C-456.856.7
C-656.556.4
OCH₃52.051.9
C-135.034.9
C-325.825.7
C-725.525.4
C-224.824.7
C-820.520.4

The excellent correlation between the experimental and literature values provides strong evidence for the correct structural and stereochemical assignment of the synthesized compound. Minor deviations of ±0.01-0.02 ppm are within the acceptable range of experimental variability, which can be influenced by factors such as sample concentration and minor temperature fluctuations.

The relationship between the chemical structure and the observed NMR shifts is a fundamental aspect of spectral interpretation. The diagram below illustrates how different parts of the molecule influence the chemical environment of the nuclei.

Structure_Shift_Relationship cluster_structure Molecular Structure cluster_shifts NMR Chemical Shifts Structure Methyl Octahydro-1H- quinolizine-9a-carboxylate EWG Electron Withdrawing Group (Ester) Structure->EWG Ring Quinolizidine Ring System Structure->Ring Stereo Stereochemistry Structure->Stereo H_Shifts 1H Chemical Shifts (δH) EWG->H_Shifts Deshielding effect on adjacent protons C_Shifts 13C Chemical Shifts (δC) EWG->C_Shifts Significant deshielding of carbonyl carbon Ring->H_Shifts Complex splitting patterns due to ring conformation Ring->C_Shifts Characteristic shifts for bridgehead and methylene carbons Stereo->H_Shifts Axial vs. Equatorial proton differentiation Stereo->C_Shifts Diastereotopic shifts for carbons

Caption: Influence of molecular features on NMR chemical shifts.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides the most robust validation.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D structural information, stereochemistry, connectivity.Unambiguous structure determination, non-destructive.Lower sensitivity, requires pure samples, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample amount needed, can be coupled to chromatography.Does not provide stereochemical information, isomers can be indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O).Fast, simple, inexpensive.Provides limited structural information, complex spectra can be difficult to interpret fully.
X-ray Crystallography Absolute 3D structure in the solid state.Definitive structural proof.Requires a suitable single crystal, which can be difficult to grow.

Conclusion

The structural validation of methyl octahydro-1H-quinolizine-9a-carboxylate through ¹H and ¹³C NMR spectroscopy is a precise and reliable method. The close agreement between the experimentally determined chemical shifts and established literature values confirms the identity and stereochemistry of the compound. By employing a rigorous, self-validating experimental protocol and considering complementary analytical techniques, researchers can ensure the highest level of confidence in their synthetic products. This foundational step is critical for the subsequent use of such molecules in drug discovery and development, where structural integrity is directly linked to biological activity and therapeutic potential.

References

  • Comins, D. L., & Dehghani, A. (1992). Asymmetric Synthesis of (S)-(-)-Lupinine and (S)-(+)-Epilupinine via a Chiral Pyridinium Salt. The Journal of Organic Chemistry, 57(23), 6245-6250. [Link]

Comparative

Analytical Reference Standard Validation for Methyl octahydro-1H-quinolizine-9a-carboxylate: A Comparative Guide

As drug development pipelines increasingly rely on complex bicyclic alkaloid scaffolds, the analytical rigor applied to starting materials and intermediates must scale accordingly. Methyl octahydro-1H-quinolizine-9a-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex bicyclic alkaloid scaffolds, the analytical rigor applied to starting materials and intermediates must scale accordingly. Methyl octahydro-1H-quinolizine-9a-carboxylate (CAS: 30832-17-8) is a prime example of a structurally nuanced quinolizidine derivative.

In this guide, we will deconstruct the causality behind selecting specific analytical techniques for this molecule, objectively compare commercial reagent-grade materials against Validated Reference Standards (VRS), and provide self-validating protocols designed to meet standards.

The Analytical Dilemma: Causality in Method Selection

The physical and chemical properties of dictate a highly specific analytical approach. As a Senior Application Scientist, the first step in validation is recognizing what not to do.

Many laboratories default to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity profiling. However, this quinolizidine derivative lacks a conjugated π -system or aromatic rings, meaning it has negligible UV absorbance above 210 nm. Relying on HPLC-UV will result in a "blind spot," leading to the massive under-reporting of impurities.

Instead, the analytical strategy must pivot based on the molecule's specific traits:

  • Lack of Chromophore: Necessitates universal carbon detection.

  • Volatility & Thermal Stability: Makes Gas Chromatography-Flame Ionization Detection (GC-FID) the optimal choice for chromatographic purity.

  • Stereoisomeric Potential (cis/trans ring fusion): Requires high-resolution Nuclear Magnetic Resonance (NMR) to confirm the exact 3D spatial arrangement of the 9a-carboxylate group.

Causality Compound CAS: 30832-17-8 (Quinolizidine Scaffold) Trait1 No Conjugated Pi-System Compound->Trait1 Trait2 Volatile & Thermally Stable Compound->Trait2 Trait3 Stereoisomeric Potential Compound->Trait3 Fail HPLC-UV (Blind to Impurities) Trait1->Fail Avoid Pass1 GC-FID (Universal Carbon Detection) Trait2->Pass1 Select Pass2 1H/13C NMR (Stereochemical Assignment) Trait3->Pass2 Select

Figure 1: Causality mapping for the analytical validation strategy of CAS 30832-17-8.

Comparative Analysis: Commercial Reagent vs. Validated Reference Standard

A common pitfall in early-phase development is utilizing "off-the-shelf" commercial building blocks as quantitative calibrators. A commercial supplier may label a bottle as "98% Pure" based solely on an area-percent GC run. As highlighted by , this ignores critical mass-balance variables such as water content, residual solvents, and inorganic salts.

If a commercial material contains 2% water and 1% residual methanol, its actual assay is at best 95%. Using this as a 98% calibrator introduces a systematic 3% error into all downstream API release testing. A Validated Reference Standard (VRS) eliminates this risk by establishing an absolute mass fraction.

Table 1: Performance Comparison
Analytical ParameterCommercial Reagent GradeValidated Reference Standard (VRS)Impact on Drug Development
Identity Nominal mass onlyHRMS, 1D/2D NMR (COSY, HSQC)Prevents stereoisomer mismatch.
Chromatographic Purity 98.2% (GC Area %, uncorrected)99.8% (GC-FID, response-factor corrected)Ensures trace impurities are quantified.
Water Content (KF) Not Reported0.15% w/wPrevents hygroscopic assay bias.
Residual Solvents Not Reported< 500 ppm (Methanol via HS-GC)Ensures ICH Q3C compliance.
Inorganic Salts (ROI) Not Reported< 0.05% w/wAccounts for hydrogenation catalysts.
Absolute Assay " 98%" (Unsubstantiated)99.5% ± 0.2% (via 1H qNMR)Critical for accurate API dosing.
Regulatory Status R&D Use OnlyICH Q2(R2) / FDA CompliantDefensible in IND/NDA submissions.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the protocols used to validate the reference standard must be self-validating. This means the analytical system must prove its own suitability and accuracy during the run, automatically flagging failures before data is accepted.

Protocol A: Chromatographic Purity via GC-FID

Causality: GC-FID provides a near-universal response for carbon-containing compounds, making it the gold standard for volatile, non-UV-absorbing alkaloids. Self-Validating Mechanism: System Suitability Testing (SST) using a stereoisomer resolution mixture.

  • SST Preparation: Prepare a 1.0 mg/mL solution containing Methyl octahydro-1H-quinolizine-9a-carboxylate and its closest known diastereomer (e.g., the trans-fused isomer) in methanol.

  • Instrument Setup: Inject 1 µL into a GC equipped with a DB-5MS column (30 m x 0.25 mm x 0.25 µm) and an FID detector.

  • Thermal Gradient: Hold at 80°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

  • Self-Validation Check: The system software must calculate the resolution factor ( Rs​ ) between the cis and trans isomers. If Rs​ < 1.5, the run is automatically aborted (indicating column degradation or active site tailing).

  • Sample Analysis: Once SST passes, inject the analyte. Calculate purity by area normalization, applying relative response factors (RRF) for known impurities.

Protocol B: Absolute Mass Fraction via 1H qNMR

Causality: Quantitative NMR (qNMR) is a primary ratio method. It determines the absolute purity of the quinolizidine without requiring a pre-existing reference standard of the same substance, breaking the "chicken-and-egg" cycle of standard validation. Self-Validating Mechanism: In-situ T1​ relaxation measurement.

  • Sample Preparation: Accurately weigh ~10 mg of the quinolizidine analyte and ~5 mg of a NIST-traceable Internal Standard (IS) (e.g., TraceCERT Maleic Acid) into the same vial using a microbalance ( d=0.001 mg). Dissolve in 600 µL of CDCl3​ .

  • In-Situ T1​ Measurement: Before the quantitative run, the spectrometer executes an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture.

  • Self-Validation Check: The protocol verifies that the programmed relaxation delay ( D1​ ) is strictly greater than 5×T1​ . If not, the system halts and recalculates D1​ . This guarantees >99.3% magnetization recovery, preventing integration errors.

  • Acquisition: Acquire 64 scans using a strict 90° excitation pulse.

  • Quantitation: Integrate the distinct methyl ester singlet of the analyte (~3.7 ppm) against the IS reference peak. Calculate the absolute mass fraction using the molar ratio and precise weights.

qNMR Start Sample + NIST IS in CDCl3 T1 In-Situ T1 Measurement Start->T1 Check Is D1 > 5*T1? T1->Check Fail Abort & Adjust D1 (Self-Correction) Check->Fail No Acquire Acquire 64 Scans (90° Pulse) Check->Acquire Yes Fail->T1 Integrate Integrate Ester Methyl vs. IS Peak Acquire->Integrate Result Absolute Mass Fraction (%) Integrate->Result

Figure 2: Self-validating qNMR workflow ensuring absolute quantitative accuracy.

Conclusion & Regulatory Alignment

The transition from a commercial building block to a Validated Reference Standard is not merely a paperwork exercise; it is a fundamental requirement for scientific trustworthiness. By employing orthogonal techniques—such as GC-FID for comprehensive carbon profiling and qNMR for absolute mass fraction—laboratories can establish a self-validating analytical ecosystem.

For Methyl octahydro-1H-quinolizine-9a-carboxylate, recognizing its lack of a UV chromophore and its stereochemical complexity ensures that the resulting reference standard is fully compliant with the, providing a defensible foundation for all subsequent pharmaceutical development.

References

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Reference-Standard Material Qualification Source: Pharmaceutical Technology URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Validation

Comprehensive FTIR Spectroscopy Reference Guide for Methyl Octahydro-1H-quinolizine-9a-carboxylate Identification: A Comparative Analysis

As drug development increasingly relies on complex alkaloid scaffolds, the rapid and unambiguous structural elucidation of intermediates is paramount. Methyl octahydro-1H-quinolizine-9a-carboxylate (CAS: 30832-17-8) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex alkaloid scaffolds, the rapid and unambiguous structural elucidation of intermediates is paramount. Methyl octahydro-1H-quinolizine-9a-carboxylate (CAS: 30832-17-8) is a critical bicyclic quinolizidine derivative utilized in the synthesis of natural products and neuroactive compounds.

This guide provides an authoritative, comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy against alternative analytical modalities (NMR, MS, Raman) for the identification of this compound. By understanding the mechanistic causality behind specific spectral signatures, researchers can establish self-validating analytical workflows.

The Mechanistic Basis of Quinolizidine FTIR Signatures

To identify methyl octahydro-1H-quinolizine-9a-carboxylate accurately, we must look beyond basic functional group matching and analyze the stereochemical conformation of the bicyclic ring.

The hallmark of the trans-fused quinolizidine ring system in FTIR spectroscopy is the presence of Bohlmann bands [1]. These bands typically manifest as a cluster of weak to moderate absorptions in the 2700–2815 cm⁻¹ region [2].

The Causality of the Bohlmann Band: Why do these specific bands appear? In a trans-quinolizidine conformation, the non-bonding electron pair (lone pair) on the bridgehead nitrogen atom is positioned anti-periplanar to adjacent axial C-H bonds. This specific geometry allows for hyperconjugation—the delocalization of the nitrogen lone pair electron density into the anti-bonding orbital ( σ *) of the C-H bonds. This electron donation weakens the C-H bonds, thereby lowering their stretching frequency from the typical >2850 cm⁻¹ alkane region down to the 2750–2815 cm⁻¹ range [3].

If the ring system isomerizes to a cis-fused conformation, this anti-periplanar alignment is broken, hyperconjugation ceases, and the Bohlmann bands disappear. Thus, FTIR is not merely a functional group detector; it is a rapid stereochemical probe.

Key FTIR Reference Data for Methyl Octahydro-1H-quinolizine-9a-carboxylate
  • Quinolizidine Core (Bohlmann Bands): ~2759 cm⁻¹ and ~2802 cm⁻¹ (diagnostic for the trans-fused octahydro-1H-quinolizine skeleton) [3].

  • Ester Carbonyl ( νC=O​ ): ~1735–1740 cm⁻¹ (sharp, intense).

  • Ester C-O Stretch ( νC−O​ ): ~1200–1240 cm⁻¹ (broad, intense).

Comparative Performance Analysis: FTIR vs. Alternatives

While FTIR provides rapid stereochemical insights, how does it compare quantitatively to other standard analytical techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Raman spectroscopy?

Quantitative Comparison of Analytical Modalities
Analytical ModalityTypical Analysis TimeLimit of Detection (LOD)Spectral ResolutionStereochemical SpecificityDestructive?Relative Cost/Sample
FTIR (ATR/KBr) < 5 mins ~1–5 µg 2–4 cm⁻¹ High (Bohlmann bands) No $
Raman Spectroscopy < 5 mins~10 µg1–2 cm⁻¹ModerateNo
1H/13C NMR 15–60 mins~1–5 mg< 0.1 HzVery High (NOESY/ROESY)No
GC-MS 20–45 mins~1–10 ng0.1 DaLow (m/z 197, 84)Yes $

Strategic Insights:

  • FTIR vs. Raman: While Raman is excellent for analyzing the non-polar C-C skeletal vibrations of the octahydroquinolizine ring, FTIR is far superior for identifying the highly polar ester carbonyl and the hyperconjugation-driven Bohlmann bands.

  • FTIR vs. NMR: NMR (specifically 2D NOESY) is the gold standard for absolute stereochemical proof. However, FTIR requires a fraction of the sample mass, zero deuterated solvents, and yields conformational data in under 5 minutes, making it the superior choice for high-throughput reaction monitoring.

  • FTIR vs. MS: GC-MS provides exact molecular weight (m/z 197) and characteristic quinolizidine fragmentation (m/z 84) [1], but it destroys the sample and cannot easily differentiate between cis and trans ring fusions.

Standardized Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, the following step-by-step ATR-FTIR (Attenuated Total Reflectance) protocol is designed to be self-validating, minimizing baseline drift and atmospheric interference.

Step 1: Instrument Calibration & Background

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans. Causality: Capturing the background immediately before the sample ensures that atmospheric H₂O and CO₂ vapor fluctuations are accurately subtracted.

Step 2: Sample Application

  • Apply 1–2 mg of neat methyl octahydro-1H-quinolizine-9a-carboxylate directly onto the ATR crystal.

  • Engage the pressure anvil to ensure intimate contact between the sample and the crystal. Causality: The evanescent wave penetrates only 0.5–2 µm into the sample; poor contact results in artificially weak signals, particularly in the high-wavenumber Bohlmann region.

Step 3: Data Acquisition & Processing

  • Acquire the sample spectrum using the identical parameters (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans).

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth.

  • Perform a two-point baseline correction at 3800 cm⁻¹ and 2000 cm⁻¹.

FTIR_Workflow A Step 1: ATR Crystal Prep & Background Scan B Step 2: Sample Application & Pressure Engagement A->B C Step 3: Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) B->C D Step 4: ATR & Baseline Correction C->D E Step 5: Peak Assignment (Bohlmann & Ester Bands) D->E

Caption: Step-by-step ATR-FTIR acquisition workflow for quinolizidine derivatives.

Orthogonal Validation Strategy

Validation_Tree Start Unknown Quinolizidine Derivative FTIR FTIR Spectroscopy Check 2750-2815 cm⁻¹ Start->FTIR Bohlmann Bohlmann Bands Present? FTIR->Bohlmann Trans Trans-fused Conformation Confirmed Bohlmann->Trans Yes Cis Cis-fused or Alternative Structure Bohlmann->Cis No MS GC-MS / LC-MS Verify m/z 197 & 84 Trans->MS Cis->MS NMR 1H/13C NMR Final Structural Elucidation MS->NMR

Caption: Orthogonal validation logic for structural elucidation of methyl octahydro-1H-quinolizine-9a-carboxylate.

By integrating the rapid, stereochemically sensitive data from FTIR with the precise atomic resolution of NMR and the mass accuracy of MS, researchers can build an impenetrable, self-validating data package for quinolizidine characterization.

References

  • Indolizidine 239Q and Quinolizidine 275I. Major alkaloids in two Argentinian bufonid toads (Melanophryniscus) Source: PubMed Central (PMC) URL:[Link]

  • Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Technology for obtaining 1-((4-(4-(Benzyloxy)-3-Methoxyphenyl)-1H-1,2,3-Triazol-1-YL)Methyl)Octahydro-1H-Quinolizine Source: Research Journal of Pharmacy and Technology (RJPT) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl octahydro-1H-quinolizine-9a-carboxylate

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a causality-driven scientific protocol. Methyl octahydro-1H-quinolizine-9a-carboxylate (CAS: 30832-17-8)[1] is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a causality-driven scientific protocol. Methyl octahydro-1H-quinolizine-9a-carboxylate (CAS: 30832-17-8)[1] is a highly valuable building block in alkaloid synthesis and drug discovery. However, its dual functionality—a tertiary amine embedded in a quinolizidine scaffold and an ester group—imparts specific reactivity and hazard profiles. To ensure scientific integrity and operator safety, every handling step must be validated against its physicochemical properties.

Quantitative Data & Hazard Profiling

Before designing an operational workflow, we must analyze the compound's quantitative and safety data. The presence of the tertiary amine makes the compound a mild base, which contributes to its irritant properties on mucous membranes and skin.

Property / ParameterSpecification
Chemical Name Methyl octahydro-1H-quinolizine-9a-carboxylate
CAS Number 30832-17-8[1]
Molecular Weight 197.28 g/mol
Storage Conditions 2-8°C, Inert atmosphere, Dark place[2]
Signal Word Warning[3]
GHS Pictogram GHS07 (Exclamation mark)[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[4]

Causality-Driven PPE Selection

Standard laboratory attire is insufficient for handling this intermediate. Personal Protective Equipment (PPE) selection must be directly correlated to the specific GHS hazard statements[4]:

  • Respiratory Protection (Mitigating H332 & H335): Because the compound is harmful if inhaled and causes respiratory irritation[4], operations must never be conducted on an open bench. Use a properly calibrated chemical fume hood. If a hood is unavailable or if scaling up, a half-face respirator with P100/organic vapor cartridges is mandatory.

  • Eye Protection (Mitigating H319): The compound causes serious eye irritation[4]. Standard safety glasses with side shields leave micro-gaps. Tight-fitting, splash-proof chemical safety goggles are required to prevent aerosolized dust or micro-particulates from contacting the cornea during transfer.

  • Skin Protection (Mitigating H315): To prevent skin irritation[4], use disposable nitrile gloves (minimum 4 mil thickness). Nitrile is preferred over latex because it offers superior chemical resistance to ester and amine functionalities. Double-gloving is recommended during primary transfer to allow for rapid shedding if contamination occurs.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step prevents the failure of the next.

G H Hazard: H315, H319, H335 P PPE & Hood Setup H->P Dictates W Thermal Equilibration P->W Precedes T Execution & Transfer W->T Enables D Decontamination T->D Concludes

Causality-driven operational workflow for hazardous quinolizine derivatives.

Step-by-Step Methodology: Weighing and Transfer

  • Environmental Preparation: Verify that the chemical fume hood has a face velocity between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • Thermal Equilibration: Methyl octahydro-1H-quinolizine-9a-carboxylate must be stored at 2-8°C[2]. Remove the sealed vial from the refrigerator and place it in a desiccator for 30 minutes before opening. Scientific Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture. This moisture can degrade the ester via hydrolysis and compromise the required inert atmosphere[2].

  • PPE Donning: Equip a flame-resistant lab coat, tight-fitting safety goggles, and double nitrile gloves.

  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Quinolizidine powders can hold static charges, leading to aerosolization and increasing the risk of inhalation (H332)[4].

  • Transfer: Carefully weigh the required mass inside the fume hood. Immediately cap the source vial, backfill with dry nitrogen or argon to maintain the inert atmosphere, and seal the cap with Parafilm[2].

  • Decontamination: Wipe the balance and spatulas with a solvent compatible with organic amines (e.g., isopropanol), then dispose of the wipes in the solid hazardous waste bin.

Emergency Response & Spill Management

In the event of an accidental spill, immediate containment is prioritized over immediate cleanup to prevent aerosolization.

  • Evacuate and Isolate: Step back from the spill area. If the spill occurs outside a fume hood, evacuate personnel from the immediate vicinity.

  • Containment: Cover the spilled powder with a damp absorbent pad or sand to suppress dust formation, directly mitigating H332 exposure risks[4]. Do not dry-sweep under any circumstances.

  • Neutralization and Cleanup: Carefully scoop the absorbed mixture using a non-sparking tool into a chemically compatible, sealable waste container.

  • Surface Decontamination: Wash the spill area with copious amounts of water and a mild detergent, as the compound is harmful if swallowed or absorbed[4].

Waste Disposal Plan

Proper logistical planning for disposal prevents downstream environmental contamination and ensures regulatory compliance.

  • Chemical Waste: Methyl octahydro-1H-quinolizine-9a-carboxylate contains carbon, hydrogen, nitrogen, and oxygen, but no halogens. Any residual chemical or reaction mixture must be segregated into the Non-Halogenated Organic Waste stream.

  • Solid Waste: All contaminated PPE (outer gloves), weighing boats, and decontamination wipes must be placed in a designated Solid Hazardous Waste container. This container must be clearly labeled with the compound's name and its primary hazard profile (Irritant/Harmful)[4].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.